![molecular formula C19H17BrN4O2S B330739 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B330739.png)
4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, along with various substituents such as a bromo group, a methoxy group, and an ethylsulfanyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a series of condensation reactions involving suitable aromatic compounds.
Substitution Reactions: The bromo, methoxy, and ethylsulfanyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, methanol, and ethylthiol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine, methanol, and ethylthiol are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Chloro-5-methoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 6-(2-Bromo-5-ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
Compared to similar compounds, 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether stands out due to its specific substituents, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C19H17BrN4O2S |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
6-(2-bromo-5-methoxyphenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H17BrN4O2S/c1-3-27-19-22-18-16(23-24-19)12-6-4-5-7-15(12)21-17(26-18)13-10-11(25-2)8-9-14(13)20/h4-10,17,21H,3H2,1-2H3 |
Clave InChI |
BAOAHCITDLEMJP-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)OC)Br)N=N1 |
SMILES canónico |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)OC)Br)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


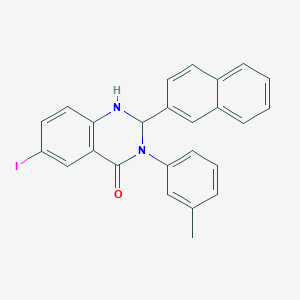

![6-amino-4-(3-bromophenyl)-3-(methoxymethyl)-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B330660.png)
![2-[5-(benzyloxy)-2-bromophenyl]-3-(4-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330662.png)


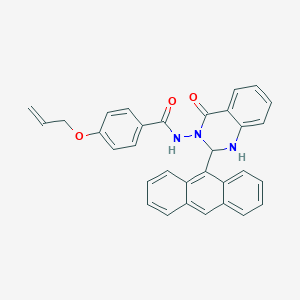

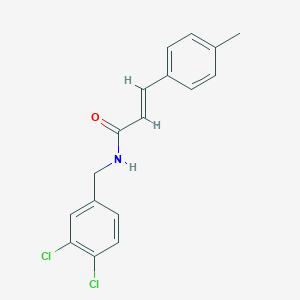
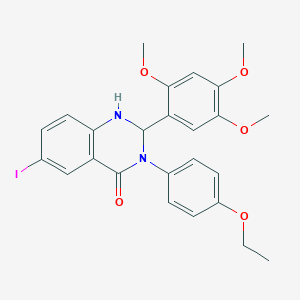
![Isopropyl 2-[({4-nitrophenyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330673.png)
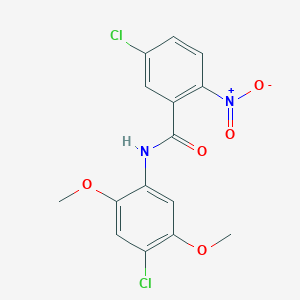
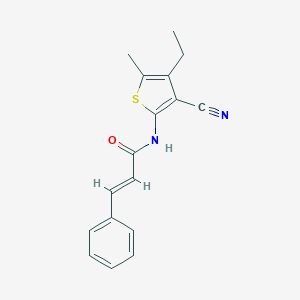
![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330679.png)
